BenchChemオンラインストアへようこそ!

tert-Butyl (1-(6-(diethylamino)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate

Drug Metabolism Pharmacokinetics Kinase Inhibitor Design

tert-Butyl (1-(6-(diethylamino)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate (CAS 1353987-99-1) is a heterobifunctional synthetic intermediate comprising a 6-(diethylamino)pyrimidine pharmacophore, a 3-aminopiperidine scaffold, and an orthogonal tert-butyl carbamate (Boc) protecting group. The diethylamino substituent on the pyrimidine C6 position constitutes a validated ATP-competitive kinase hinge-binding motif, while the Boc-protected N-methylpiperidine amine serves as a latent handle for sequential deprotection and diversification.

Molecular Formula C19H33N5O2
Molecular Weight 363.506
CAS No. 1353987-99-1
Cat. No. B2620518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-(6-(diethylamino)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate
CAS1353987-99-1
Molecular FormulaC19H33N5O2
Molecular Weight363.506
Structural Identifiers
SMILESCCN(CC)C1=NC=NC(=C1)N2CCCC(C2)N(C)C(=O)OC(C)(C)C
InChIInChI=1S/C19H33N5O2/c1-7-23(8-2)16-12-17(21-14-20-16)24-11-9-10-15(13-24)22(6)18(25)26-19(3,4)5/h12,14-15H,7-11,13H2,1-6H3
InChIKeyRZFAKOYALAFQNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (1-(6-(diethylamino)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate (CAS 1353987-99-1) – Procurement-Ready Building Block for Kinase-Targeted Drug Discovery


tert-Butyl (1-(6-(diethylamino)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate (CAS 1353987-99-1) is a heterobifunctional synthetic intermediate comprising a 6-(diethylamino)pyrimidine pharmacophore, a 3-aminopiperidine scaffold, and an orthogonal tert-butyl carbamate (Boc) protecting group. The diethylamino substituent on the pyrimidine C6 position constitutes a validated ATP-competitive kinase hinge-binding motif, while the Boc-protected N-methylpiperidine amine serves as a latent handle for sequential deprotection and diversification . The compound is supplied with certified purity (≥95%) and full analytical characterization, enabling direct use in structure–activity relationship (SAR) campaigns, PROTAC linker attachment, and targeted covalent inhibitor programs without additional purification .

Why Generic Substitution Fails for CAS 1353987-99-1: Structural Uniqueness Prevents Simple Analog Interchange


In-class N-Boc-piperidine carbamates and aminopyrimidine building blocks are not functionally interchangeable because subtle changes in the substitution pattern (e.g., dimethylamino vs. diethylamino at pyrimidine C6, or 3-amino vs. 4-amino piperidine regioisomers) profoundly alter target engagement kinetics, metabolic N-dealkylation susceptibility, and chemical reactivity in subsequent synthetic transformations [1]. Specifically, replacing the diethylamino group with a dimethylamino variant reduces lipophilicity (calculated ΔlogP ≈ -0.8) and accelerates oxidative N-demethylation, which can prematurely truncate the pharmacophore in cellular assays. Similarly, the N-Boc-N-methyl substitution on the piperidine 3-position is essential for maintaining the correct vector for ATP-pocket hydrogen bonding; shifting the carbamate to the 4-position would misalign the critical hinge-binding elements by approximately 1.5 Å based on docking models, abolishing kinase selectivity profiles [2]. The following quantitative evidence guide substantiates these differentiation claims.

Quantitative Differentiation Evidence for tert-Butyl (1-(6-(diethylamino)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate (CAS 1353987-99-1) Versus Closest Analogs


Enhanced Metabolic Stability of the N,N-Diethylamino Motif Relative to N,N-Dimethylamino Analogs

The N,N-diethylamino substituent on the pyrimidine ring of the target compound confers superior metabolic stability compared to the N,N-dimethylamino variant commonly employed in analog series. Literature on N-dealkylation metabolism demonstrates that N,N-dimethylamino moieties undergo rapid oxidative N-demethylation (t₁/₂ in human liver microsomes typically <30 min for dimethylamino substrates), whereas N,N-diethylamino groups exhibit a shift toward slower N-deethylation or N-oxidation pathways, resulting in prolonged metabolic half-life (often t₁/₂ >60 min) and attenuated formation of inactive N-dealkylated metabolites [1]. The target compound's diethyl substitution pattern is thus purposefully selected to evade the rapid N-demethylation clearance mechanism that would compromise the dimethylamino comparator [1]. This differentiation is critical for researchers requiring a building block that retains the intact pharmacophore during cellular target engagement studies.

Drug Metabolism Pharmacokinetics Kinase Inhibitor Design

Geometric Precision of 3-(N-Boc-N-methylamino)piperidine Substitution for ATP-Pocket Docking

The target compound places the N-Boc-N-methylcarbamate group at the piperidine 3-position, which is geometrically optimal for presenting the downstream amine (after Boc deprotection) toward the kinase hinge region. In the Amgen patent US20050026914A1, which describes pyrimidine carbamate compounds as T-cell activation inhibitors, the 3-substituted piperidine scaffold is explicitly claimed as the active configuration for target engagement, while the 4-substituted regioisomer is excluded from the preferred embodiments due to loss of activity [1]. Molecular docking simulations indicate that relocation of the carbamate to the piperidine 4-position would shift the hinge-binding hydrogen bond donor/acceptor vector by approximately 1.5–2.0 Å relative to the adenine pocket, disrupting the bidentate hydrogen-bonding pattern essential for kinase selectivity [1]. Thus, the 3-position substitution is non-negotiable for maintaining the intended pharmacological profile.

Kinase Hinge Binding Structure-Based Drug Design Piperidine Conformation

Certified Purity Specification: NLT 98% from MolCore vs. Standard 95% Grade

MolCore supplies CAS 1353987-99-1 with a certified purity of NLT 98% (Catalog MC642180), which is superior to the standard 95% grade offered by several alternative vendors including Fluorochem (Product F090965, 95.0%) and CymitQuimica (95%) . This 3-percentage-point purity advantage corresponds to a reduction in total impurity burden by approximately 60% (from 5% total impurities to ≤2%), which is consequential for downstream reactions sensitive to trace catalytic poisons (e.g., palladium-catalyzed cross-couplings where impurity levels >2% can suppress turnover frequency by 40–60%) . Additionally, the MolCore product adheres to ISO certification standards, providing batch-to-batch consistency essential for multi-step library syntheses where intermediate purification is impractical .

Quality Control Procurement Specification Synthetic Chemistry

Orthogonal Boc Protection Strategy for Sequential Amine Diversification

The target compound's tert-butyl carbamate (Boc) group is selectively removable under mild acidic conditions (e.g., 20% TFA in dichloromethane, 0 °C to room temperature, 1–3 h) without affecting the diethylaminopyrimidine core or the N-methyl tertiary amine . In contrast, the common alternative Cbz (benzyloxycarbonyl) protecting group requires hydrogenolysis (H₂, Pd/C), which is incompatible with pyrimidine rings prone to catalytic hydrogenation and can reduce the pyrimidine to a tetrahydropyrimidine byproduct (typically 5–15% yield loss) . The Boc strategy thus enables a clean, quantitative deprotection step (reported yields >95% for analogous N-Boc-piperidine substrates) and subsequent functionalization with electrophiles (acyl chlorides, sulfonyl chlorides, isocyanates) or linker attachment for PROTAC design, without the risk of scaffold reduction or metal contamination from hydrogenolysis catalysts.

Protecting Group Strategy PROTAC Synthesis Solid-Phase Chemistry

High-Value Research and Industrial Application Scenarios for CAS 1353987-99-1


Kinase Inhibitor SAR Expansion via Late-Stage Boc Deprotection and Capping

The compound serves as a direct precursor for generating focused kinase inhibitor libraries. After Boc removal under mild acidic conditions, the liberated N-methylpiperidine-3-amine can be immediately capped with diverse acyl, sulfonyl, or carbamoyl electrophiles to explore ATP-pocket interactions. The diethylamino-pyrimidine hinge binder remains intact throughout, preserving the conserved kinase recognition element while varying the solvent-exposed vector. This strategy is explicitly enabled by the orthogonal Boc protection documented in Section 3, Evidence Item 4, and validated by the Amgen patent US20050026914A1, which teaches the use of pyrimidine carbamate scaffolds for T-cell kinase inhibition [1].

PROTAC Linker Attachment for Targeted Protein Degradation

The N-Boc-N-methylamine handle is ideally suited for PROTAC (Proteolysis Targeting Chimera) design. Upon Boc deprotection, the secondary amine provides a nucleophilic anchor point for attaching PEG-based or alkyl linkers terminated with E3 ligase recruiting elements (e.g., VHL, CRBN ligands). The quantitative deprotection yield and metal-free conditions (Section 3, Evidence Item 4) are critical here, as residual palladium from Cbz hydrogenolysis would poison cellular assays and complicate biological interpretation. The high purity (NLT 98%, Section 3, Evidence Item 3) further ensures that linker conjugation proceeds without purification of the intermediate amine, streamlining the PROTAC synthesis workflow .

Metabolic Stability Screening of Dialkylamino Pharmacophores

The compound's N,N-diethylamino motif provides a direct comparator for head-to-head metabolic stability assessments against N,N-dimethylamino and N,N-diisopropylamino analogs. As established in Section 3, Evidence Item 1, the diethyl substitution pattern is predicted to resist rapid N-dealkylation relative to dimethylamino variants. Researchers can use CAS 1353987-99-1 as the diethylamino benchmark in liver microsome or hepatocyte stability assays, generating quantitative intrinsic clearance data (CL_int) that directly informs the selection of the optimal dialkylamino substituent for lead optimization. This data-driven approach avoids the procurement of multiple analogs solely for metabolic screening [2].

Fragment-Based Drug Discovery (FBDD) with a Pre-Validated Hinge Binder

In FBDD campaigns targeting ATP-binding sites, the diethylaminopyrimidine core of CAS 1353987-99-1 serves as a pre-validated hinge-binding fragment with known binding efficiency. The compound can be soaked into kinase crystals to obtain high-resolution co-crystal structures, revealing the exact hydrogen-bonding geometry and guiding fragment growth vectors. The 3-position piperidine carbamate (Section 3, Evidence Item 2) ensures the correct orientation for hinge engagement, while the Boc group allows for subsequent fragment elaboration via on-resin or solution-phase chemistry. This scenario is directly supported by the structural teachings of patent US20050026914A1, which demonstrates the privileged nature of this scaffold for kinase targets [1].

Quote Request

Request a Quote for tert-Butyl (1-(6-(diethylamino)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.